
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate is a complex organic compound with the molecular formula C29H50O11 and a molecular weight of 574.7 g/mol. This compound is characterized by its unique structure, which includes a long octadecyl chain and multiple functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves multiple steps. The primary synthetic route includes the esterification of succinic acid derivatives with octadecanoyl chloride, followed by the acetylation of hydroxyl groups. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification and acetylation processes. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester and acetyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying lipid interactions and membrane dynamics.
Industry: It is used in the production of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, altering their function and activity. The molecular targets and pathways involved include lipid metabolism pathways and membrane-associated proteins .
Comparison with Similar Compounds
(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) hydrogen 2,3-diacetoxysuccinate can be compared with similar compounds such as:
Glycerol monostearate: Similar in having a long fatty acid chain but lacks the acetoxysuccinate moiety.
Octadecyl succinate: Similar in having the octadecyl chain and succinate group but lacks the hydroxyl and acetyl groups.
Lecithin: A phospholipid with similar amphiphilic properties but a different structural framework. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
51591-37-8 |
|---|---|
Molecular Formula |
C29H50O11 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2,3-diacetyloxy-4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H50O11/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(33)37-20-24(32)21-38-29(36)27(40-23(3)31)26(28(34)35)39-22(2)30/h24,26-27,32H,4-21H2,1-3H3,(H,34,35) |
InChI Key |
HEBJIRRQKKTASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C(C(=O)O)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


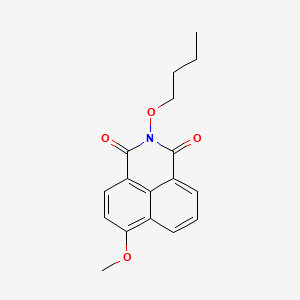
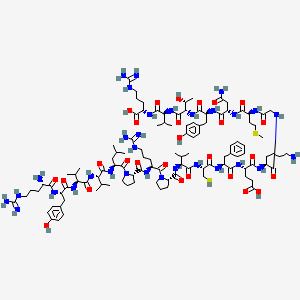
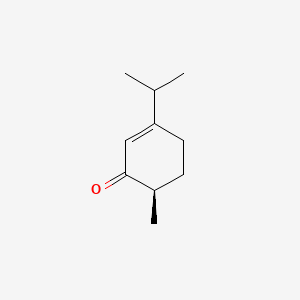
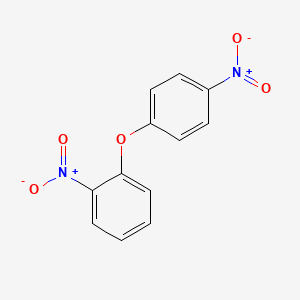


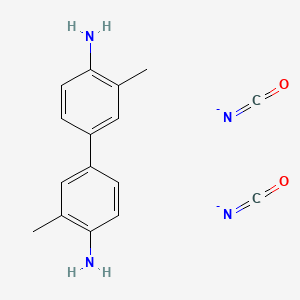
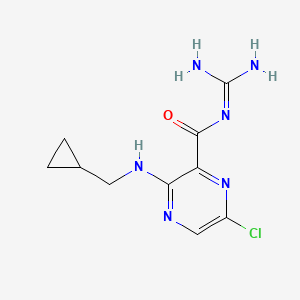

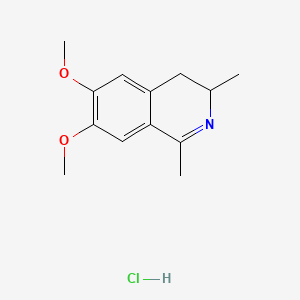
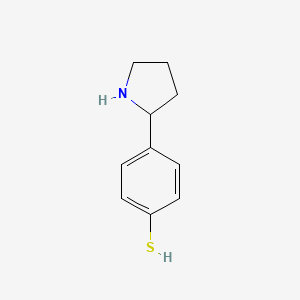
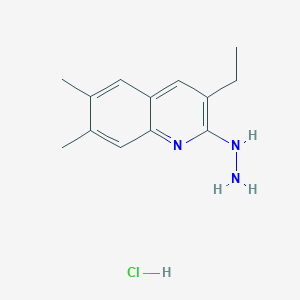

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
